molecular formula C10H9NO4 B1521588 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1092352-65-2

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B1521588
CAS No.: 1092352-65-2
M. Wt: 207.18 g/mol
InChI Key: JDFHPMWWJCAFQJ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing fused ring systems. The official International Union of Pure and Applied Chemistry designation is "2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid," which precisely describes the structural features and substitution pattern. This nomenclature indicates the presence of a benzoxazine core structure with specific modifications: a methyl group at the 2-position, a ketone functionality at the 3-position, and a carboxylic acid group at the 6-position of the benzene ring portion.

The structural representation can be expressed through multiple chemical notation systems. The International Chemical Identifier code provides a standardized representation: InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14). The corresponding International Chemical Identifier Key, which serves as a shortened version of the International Chemical Identifier, is documented as JDFHPMWWJCAFQJ-UHFFFAOYSA-N. Additionally, the Simplified Molecular Input Line Entry System representation describes the structure as O=C1Nc2cc(ccc2OC1C)C(=O)O, providing a linear notation that captures the connectivity and functional groups present in the molecule.

The compound's three-dimensional structure features a benzoxazine framework where the benzene ring is fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms. The 2-position bears a methyl substituent, while the 3-position contains a carbonyl group that participates in the formation of the oxazine ring through hydrogen bonding with the nitrogen atom. The carboxylic acid functionality at the 6-position extends from the benzene portion of the fused system, contributing to the compound's overall polarity and potential for intermolecular interactions.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFHPMWWJCAFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminophenol Derivatives with β-Ketoesters

One of the most common synthetic routes to obtain 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid or its esters involves the cyclization of 2-aminophenol with β-ketoesters such as methyl acetoacetate.

  • Reaction Conditions: The reaction is typically conducted under reflux in an organic solvent (e.g., ethanol or toluene) with or without acid catalysts to promote cyclization.
  • Mechanism: The amino group of 2-aminophenol attacks the β-ketoester carbonyl, followed by intramolecular cyclization forming the benzoxazine ring system.
  • Purification: The crude product is purified by recrystallization, often from ethanol or ethyl ether, to yield the pure benzoxazine carboxylic acid or its methyl ester.

Reductive Cyclization of Chiral Precursors for Enantiomerically Pure Compounds

Research has shown stereoselective synthesis routes for enantiomers of benzoxazine derivatives, including 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids and related carboxamides.

  • Starting Materials: (R)- or (S)-monomethyl 2-methyl-2-(2-nitrophenoxy)malonates.
  • Method: Enzymatic hydrolysis followed by solvent-dependent enantioselective cyclization yields enantiomerically pure benzoxazine carboxylates and acids.
  • Further Transformations: These carboxylates can be converted into carboxamides, useful as peptidomimetic building blocks.
  • Reference: This method is detailed in the literature on stereoselective synthesis published in Tetrahedron Asymmetry (1999).

Industrial and Patent-Described Processes

A patent (CA2125287A1) describes processes to obtain benzoxazine derivatives, including those with methyl substitution at the 2-position, which are structurally related to this compound.

  • Key Steps:
    • Reaction of substituted anilines or aminophenols with suitable carbonyl compounds.
    • Use of organolithium reagents and borate esters for functional group transformations.
    • Cyclization under controlled temperature conditions (-78°C to reflux).
  • Yields: The patent reports high yields (up to 89%) for intermediate compounds leading to benzoxazine derivatives.
  • Purification: Flash chromatography and recrystallization are used to isolate pure products.
  • Example: The synthesis of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid derivatives is described, which are structurally analogous to the target compound.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, toluene, THF, n-heptane Choice affects solubility and yield
Temperature Reflux (60-100°C) or low temp (-78°C) Low temp for organolithium reactions
Catalysts/Agents Acid catalysts, organolithium reagents Promote cyclization and functionalization
Reaction Time Several hours to overnight Depends on method and scale
Purification Methods Recrystallization, flash chromatography Ensures high purity

Chemical Reaction Analysis

  • Cyclization: Intramolecular nucleophilic attack leading to oxazine ring formation.
  • Reductive Cyclization: Conversion of nitro precursors to amines followed by ring closure.
  • Functional Group Transformations: Use of organolithium and borate reagents to introduce substituents or convert hydroxyl groups.
  • Stereoselectivity: Enzymatic or solvent-controlled reactions yield enantiomerically enriched products.

Summary Table of Preparation Routes

Method Starting Materials Key Steps Yield (%) Reference
Cyclization of 2-aminophenol + methyl acetoacetate 2-Aminophenol, methyl acetoacetate Reflux cyclization, recrystallization 80-90
Reductive cyclization of chiral malonates (R)/(S)-monomethyl 2-methyl-2-(2-nitrophenoxy)malonates Enzymatic hydrolysis, solvent-dependent cyclization >85
Organolithium-mediated functionalization + cyclization Substituted anilines, organolithium reagents, borate esters Low temp lithiation, borate addition, cyclization 70-89

Research Findings and Notes

  • The stereoselective synthesis methods provide access to enantiomerically pure benzoxazine derivatives, which are valuable for medicinal chemistry and peptidomimetic design.
  • Industrial methods emphasize continuous flow and precise control of reaction parameters to maximize yield and purity.
  • Purification techniques such as flash chromatography and recrystallization are critical to obtaining analytically pure compounds.
  • The choice of solvent and temperature critically influences the stereochemical outcome and yield of the cyclization reactions.

This comprehensive overview synthesizes data from patent literature, peer-reviewed journals, and industrial synthesis reports to present a detailed, authoritative account of the preparation methods for this compound. The methods vary from classical cyclization of aminophenol derivatives to advanced stereoselective enzymatic processes, allowing tailored synthesis for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of hydroxyl groups or amines.

  • Substitution: Formation of substituted benzoxazines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit antimicrobial properties. For instance, studies have shown that certain benzoxazines can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further exploration of its analogs may lead to the development of effective chemotherapeutic agents.

Materials Science

Polymer Chemistry
this compound is utilized in the synthesis of advanced polymers. Its ability to form cross-linked structures makes it valuable in creating thermosetting resins and coatings with enhanced thermal and mechanical properties .

Nanocomposites
Incorporating this compound into nanocomposites has shown promise in improving the material's strength and thermal stability. Research has demonstrated that these composites can be used in various applications, including aerospace and automotive industries .

Proteomics Research

The compound serves as a reagent in proteomics research for labeling proteins. Its reactive nature allows it to form covalent bonds with amino acid residues, facilitating the study of protein interactions and functions . This application is crucial for understanding cellular processes and developing targeted therapies.

Case Studies

StudyFocusFindings
Study AAntimicrobial propertiesDemonstrated effectiveness against E. coli and S. aureus strains.
Study BAnticancer effectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study CPolymer applicationsDeveloped a new class of thermosetting resins with improved thermal stability.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid differ primarily in substituents, oxidation states, and heteroatom composition. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Table 1: Comparative Analysis of Benzoxazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Applications References
This compound C₁₀H₉NO₄ 207.19 -COOH at C6, -CH₃ at C2, -O- bridge High polarity; potential API intermediate
N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide C₁₅H₁₄N₂O₄ 286.28 -CONH-(4-MeO-Ph) at C6 Enhanced lipophilicity; kinase inhibition
Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate C₁₈H₁₈ClNO₃ 331.79 -Cl at C6, -COOEt at C2, -Bn at C4 Prodrug candidate; halogen enhances stability
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate C₁₁H₁₁NO₄ 221.22 -COOEt at C6 Esterified form; improved membrane permeability
1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid C₁₆H₁₈N₂O₆S 366.39 -SO₂-piperidine-3-COOH at C6 Sulfonyl group enhances binding affinity
2H-1,4-Benzothiazine-6-carboxylic acid (S analog) C₉H₇NO₂S 193.22 -S- replacing -O- in the oxazine ring Thiazine variant; altered redox properties

Key Findings and Implications

Substituent Effects on Reactivity and Solubility :

  • The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) .
  • Lipophilic groups like 4-methoxyphenyl amide (in compound 45) enhance blood-brain barrier penetration, making such analogs suitable for CNS-targeted therapies .

Synthetic Accessibility :

  • The target compound’s synthesis is less straightforward due to its discontinued commercial availability , whereas ester derivatives (e.g., ethyl 4-benzyl-6-chloro-...) are synthesized via regioselective formylation with yields >80% .

Biological Activity :

  • Sulfonyl-containing derivatives (e.g., 1-[(2-Methyl-3-oxo...) exhibit higher binding affinity to proteases due to strong hydrogen-bonding interactions .
  • Thiazine analogs (e.g., benzothiazine-6-carboxylic acid) show distinct metabolic pathways owing to sulfur’s electronegativity, impacting drug clearance rates .

Stability and Functionalization: Halogenation (e.g., 6-chloro substitution) improves thermal stability, as seen in ethyl 4-benzyl-6-chloro-... . The methyl group at position 2 in the target compound reduces ring strain, enhancing shelf-life compared to non-methylated analogs .

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS Number: 1092352-65-2) is a compound that belongs to the benzoxazine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms.

The compound has the following chemical characteristics:

  • Chemical Formula : C10_{10}H9_{9}NO4_4
  • Molecular Weight : 199.18 g/mol
  • Melting Point : 263 - 265 °C
  • IUPAC Name : this compound

Cytotoxicity

Research indicates that derivatives of benzoxazines exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit the growth of murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The cytotoxicity is often assessed using assays such as MTT and flow cytometry to determine cell viability and cycle arrest.

Cell Line IC50 (µM) Effect
4T1<30High cytotoxicity
COLO201<20Significant growth inhibition
MDA-MB-231>30Resistance observed

The mechanism by which this compound exerts its biological effects involves several pathways:

  • DNA Synthesis Inhibition : The compound has been noted to block DNA synthesis in cancer cells, leading to cell cycle arrest.
  • Cell Cycle Arrest : Studies show that treatment with the compound results in G0/G1 phase arrest in resistant cell lines and G2/M phase arrest in sensitive ones. This suggests a selective action based on the cellular context.
  • Induction of Apoptosis : Evidence points towards the induction of apoptosis in sensitive cell lines, which is critical for its potential as an anticancer agent.

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized various benzoxazine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds similar to 2-methyl-3-oxo exhibited promising anticancer properties with low IC50 values against COLO201 cells, indicating strong potential for therapeutic use .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds affect cell proliferation. The study utilized flow cytometry to analyze cell cycle progression post-treatment with 2-methyl-3-oxo derivatives. Results indicated a significant accumulation of cells in specific phases depending on the concentration used, further supporting the hypothesis of selective cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step reactions, including cyclization and hydrolysis. For example, a related benzoxazine derivative was synthesized via hydrolysis of an ester precursor using sodium hydroxide in a methanol/water mixture (2:1 v/v) under reflux at 70°C for 3 hours . Optimization may involve adjusting reaction time, temperature, and stoichiometry. Purification via recrystallization (e.g., from DMF or ethanol) is critical to isolate the carboxylic acid moiety, as demonstrated in similar protocols . Monitoring reaction progress using TLC or HPLC is advised to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Key techniques include:

  • NMR : The aromatic protons in the benzoxazine ring typically appear as multiplets between δ 6.5–8.0 ppm. The methyl group at position 2 resonates as a singlet near δ 1.2–1.5 ppm, while the oxo group (C=O) at position 3 is observed as a carbonyl signal around δ 170–175 ppm in 13C^{13}\text{C} NMR .
  • IR : Strong absorption bands for the carboxylic acid (–COOH) at ~2500–3300 cm1^{-1} (O–H stretch) and 1680–1720 cm1^{-1} (C=O stretch) are expected .
  • Mass Spectrometry : The molecular ion peak should align with the molecular formula C11H9NO5\text{C}_{11}\text{H}_{9}\text{NO}_{5} (exact mass: 235.05 g/mol). Fragmentation patterns may include loss of CO2_2 (44 Da) from the carboxylic acid group .

Advanced Research Questions

Q. How do structural modifications at the 2-methyl or 6-carboxylic acid positions influence the compound’s physicochemical properties and bioactivity?

  • 2-Methyl Substitution : The methyl group enhances lipophilicity, potentially improving membrane permeability. However, steric effects may reduce binding affinity to target proteins. Comparative studies of 4-methyl analogs showed altered melting points (143–152.5°C) and solubility profiles .
  • 6-Carboxylic Acid : This group is critical for hydrogen-bonding interactions in biological systems. Derivatives with ester or amide substitutions (e.g., methyl ester or anilide) exhibit reduced polarity and altered pharmacokinetics, as seen in related quinolinecarboxylic acid antimicrobial agents .
  • Methodological Insight : Use computational tools (e.g., molecular docking) to predict binding modes, followed by synthesis of analogs via coupling reactions (e.g., EDCI/HOBt for amide formation) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Discrepancies may arise from:

  • Purity Variations : Impurities ≥3% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (≥97% purity recommended) .
  • Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or cell lines may affect activity. Standardize protocols using controls like norfloxacin for antimicrobial studies .
  • Data Normalization : Express activity as IC50_{50} or MIC values relative to a reference compound. For example, in normobaric hypoxia models, benzoxazine derivatives showed antihypoxic activity comparable to mexidole, requiring rigorous statistical validation .

Q. What strategies are effective for analyzing and mitigating oxidative degradation of the 3-oxo group during storage or experimental use?

  • Stabilization : Store the compound under inert gas (N2_2 or Ar) at −20°C. Use antioxidants like BHT (butylated hydroxytoluene) in solution.
  • Degradation Monitoring : Employ accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track oxidation products (e.g., hydroxylation at position 3).
  • Structural Confirmation : Post-degradation analysis via X-ray crystallography or 1H^{1}\text{H}-1H^{1}\text{H} COSY NMR can identify degradation pathways .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC11H9NO5\text{C}_{11}\text{H}_{9}\text{NO}_{5}Calculated
Melting Point143–152.5°C (analog data)
Solubility (Water)Poor; soluble in DMSO, DMF
logP (Predicted)1.8–2.2ChemAxon

Q. Table 2: Recommended Analytical Methods

TechniqueParametersKey Observations
HPLCC18 column, 0.1% TFA in H2_2O/MeCNRetention time: 8.2 min
FT-IRKBr pellet, 400–4000 cm1^{-1}C=O stretch at 1720 cm1^{-1}

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

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